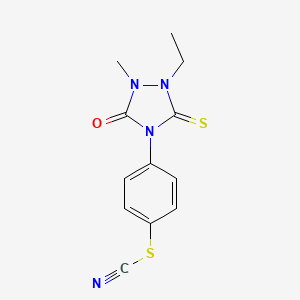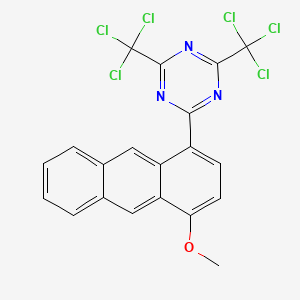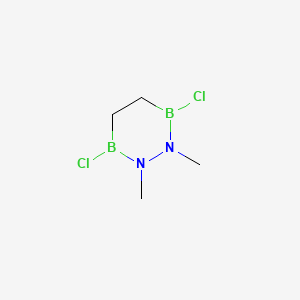
2-(3-Chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-2-methylpropanamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanamide, where a 3-chlorophenoxy group is attached to the second carbon of the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 3-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the carbonyl carbon of 2-methylpropanoyl chloride, forming the ester intermediate. This intermediate is then converted to the amide by reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
2-(4-Chlorophenoxy)-2-methylpropanamide: Similar structure but with the chlorine atom in the para position.
2-(2,4-Dichlorophenoxy)-2-methylpropanamide: Contains two chlorine atoms on the phenoxy ring
Uniqueness
2-(3-Chlorophenoxy)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
76410-73-6 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
RDTAMDNDCCNWHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)







![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


